REACTION_CXSMILES
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[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][CH:5]=1.C[O:13][C:14](=O)[CH2:15][C:16](=[O:20])[CH:17]([CH3:19])[CH3:18].C(N)CN>C1(C)C=CC=CC=1.C(OCC)(=O)C>[CH3:18][CH:17]([CH3:19])[C:16](=[O:20])[CH2:15][C:14]([NH:10][C:7]1[CH:8]=[CH:9][C:4]([C:3]([O:2][CH3:1])=[O:11])=[CH:5][CH:6]=1)=[O:13]
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Name
|
|
Quantity
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250 g
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Type
|
reactant
|
Smiles
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COC(C1=CC=C(C=C1)N)=O
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Name
|
|
Quantity
|
237.7 g
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Type
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reactant
|
Smiles
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COC(CC(C(C)C)=O)=O
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Name
|
|
Quantity
|
1.15 mL
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Type
|
reactant
|
Smiles
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C(CN)N
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Name
|
|
Quantity
|
2.4 L
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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2.4 L
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Type
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CUSTOM
|
Details
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while stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for about 20-25 hours
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Duration
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22.5 (± 2.5) h
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Type
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CUSTOM
|
Details
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The solvent was removed under reduced pressure
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Type
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CUSTOM
|
Details
|
to obtain a solid residue
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Type
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WASH
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Details
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The organic phase was washed with an acid (e.g., 20% w/w hydrochloric acid 0.5 L)
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Type
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WASH
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Details
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It was further washed with a 10% sodium bicarbonate solution
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Type
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CUSTOM
|
Details
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The solvent was removed under reduced pressure
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Type
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ADDITION
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Details
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To this was added hexane
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Type
|
CUSTOM
|
Details
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the solid precipitated out completely
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Type
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FILTRATION
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Details
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The solid was filtered
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Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
The solid was dried
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Name
|
|
Type
|
product
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Smiles
|
CC(C(CC(=O)NC1=CC=C(C(=O)OC)C=C1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |